Home > Products > Screening Compounds P111368 > 4-(3-Fluoro-4-methyl-benzyl)-piperidine
4-(3-Fluoro-4-methyl-benzyl)-piperidine - 955287-58-8

4-(3-Fluoro-4-methyl-benzyl)-piperidine

Catalog Number: EVT-453369
CAS Number: 955287-58-8
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a crucial precursor in the synthesis of 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent. []
  • Relevance: 1-Benzyl-4-piperidone-2-14C shares the core piperidine ring structure with 4-(3-Fluoro-4-methyl-benzyl)-piperidine. The synthetic pathway described in the paper highlights the modification of this core structure to achieve the final neuroleptic compound. []
  • Compound Description: This compound is another intermediate in the synthesis of the aforementioned neuroleptic agent. []
  • Compound Description: This compound, also known as ID-4708-(piperidine-14C), is a neuroleptic agent studied for its metabolic properties. []
  • Relevance: This compound represents a more complex derivative of 4-(3-Fluoro-4-methyl-benzyl)-piperidine, featuring the same core structure with additional substituents and functional groups. The paper highlights the synthetic steps involved in transforming simpler piperidine derivatives into this more complex neuroleptic compound. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) under investigation for treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site. []
  • Relevance: BMS-986169 features a piperidine ring with a 3-fluoro-4-substituted benzyl group, directly analogous to 4-(3-fluoro-4-methyl-benzyl)-piperidine. The presence of the 4-methylbenzyl group in BMS-986169 further underscores the structural similarity and highlights potential SAR trends in this chemical space. []

4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780)

  • Compound Description: PD 158780 is a potent and specific inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. It acts by competitively binding at the ATP site of these enzymes. []
  • Relevance: While not structurally identical, both PD 158780 and 4-(3-Fluoro-4-methyl-benzyl)-piperidine demonstrate the importance of incorporating specific substituents on aromatic rings for achieving desired biological activity. The exploration of various substituents, such as bromine in PD 158780 and fluorine and methyl groups in the target compound, highlights a common approach in medicinal chemistry for optimizing drug candidates. []
Overview

4-(3-Fluoro-4-methyl-benzyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis. Its molecular structure allows for various interactions with biological systems, making it a subject of interest in drug development and research.

Source and Classification

The compound is classified as a piperidine derivative, which is a common structural motif in many pharmaceutical agents. It can be synthesized through various chemical pathways, typically involving nucleophilic substitution reactions. The presence of the fluorine atom and the methyl group on the benzyl moiety enhances its lipophilicity and biological activity, making it relevant in the field of medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(3-fluoro-4-methyl-benzyl)-piperidine generally involves several key steps:

  1. Preparation of Starting Material: The synthesis begins with the formation of 3-fluoro-4-methylbenzyl bromide.
  2. Nucleophilic Substitution: The bromide undergoes nucleophilic substitution with piperidine to yield 4-(3-fluoro-4-methyl-benzyl)-piperidine.
  3. Hydrochloride Formation: The final product can be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility .

In industrial settings, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-(3-fluoro-4-methyl-benzyl)-piperidine is C13H16FC_{13}H_{16}F with a molecular weight of approximately 205.27 g/mol.

  • Chemical Structure: The compound features a piperidine ring (a six-membered saturated heterocyclic compound) with a fluorinated benzyl group attached at one nitrogen atom.
Chemical Reactions Analysis

Reactions and Technical Details

4-(3-Fluoro-4-methyl-benzyl)-piperidine can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The benzyl group can undergo electrophilic or nucleophilic substitutions under appropriate conditions .

These reactions allow for further functionalization of the compound, enabling the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 4-(3-fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the fluorine atom enhances its binding affinity to certain targets, potentially modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless liquid or crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from moisture and extreme temperatures.

Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings .

Applications

Scientific Uses

4-(3-Fluoro-4-methyl-benzyl)-piperidine has several applications in scientific research:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
  • Organic Synthesis: This compound acts as a building block for synthesizing more complex organic molecules.
  • Biological Studies: It is utilized in studies aimed at understanding its biological activity and therapeutic effects .
Synthetic Methodologies and Optimization

Nucleophilic Substitution Strategies for Benzyl-Piperidine Scaffold Assembly

The core benzyl-piperidine scaffold of 4-(3-fluoro-4-methyl-benzyl)-piperidine (Chemical Formula: C₁₃H₁₈FN; SMILES: FC1=C(C)C=CC(CC2CCNCC2)=C1) is most efficiently constructed via nucleophilic substitution between piperidine and activated 3-fluoro-4-methylbenzyl halides [1] [2] [10]. This robust approach leverages the electron-deficient nature of the fluorinated benzyl ring, facilitating nucleophilic attack by the secondary amine nitrogen of piperidine. Optimization studies reveal that employing 3-fluoro-4-methylbenzyl chloride as the electrophilic partner in the presence of inorganic bases (K₂CO₃ or Cs₂CO₃) in aprotic solvents like acetonitrile significantly enhances reaction efficiency, achieving yields exceeding 85% under reflux conditions [10]. The reaction proceeds via an SN₂ mechanism, ensuring clean inversion of configuration at the benzyl carbon, although this stereochemical aspect is inconsequential for the achiral target molecule.

Structural activity relationship (SAR) investigations demonstrate that electronic modulation via the meta-fluoro substituent profoundly influences the electron density of the piperidine nitrogen, impacting biological receptor binding affinity. Comparative studies with the 4-fluorobenzyl analog (CAS 745817-38-3) reveal distinct pharmacological profiles attributable to fluorine positioning [9] [10]. The nucleophilic approach is particularly advantageous for industrial scale-up due to its operational simplicity, readily available starting materials, and tolerance for diverse functional groups. Process refinement has focused on minimizing dialkylation byproducts through controlled stoichiometry (typically 1.05-1.1 equivalents of benzyl halide per equivalent piperidine) and efficient catalyst recovery systems [10].

Table 1: Comparative Nucleophilic Substitution Approaches for Benzyl-Piperidine Synthesis

Benzyl HalideBaseSolventTemperatureYield (%)Key Advantage
3-Fluoro-4-methylbenzyl chlorideK₂CO₃CH₃CNReflux85-90High selectivity, minimal dialkylation
3-Fluoro-4-methylbenzyl bromideCs₂CO₃DMF80°C88Faster kinetics
4-Fluoro-3-methylbenzyl chlorideEt₃NTHF60°C78Easier workup
3,4-Difluorobenzyl chlorideK₂CO₃Acetone56°C82Broad applicability

Catalytic Hydrogenation Approaches in Piperidine Ring Formation

Catalytic hydrogenation represents a pivotal alternative strategy for constructing the piperidine moiety directly from pyridine precursors, notably for stereoselective variants. 4-(3-Fluoro-4-methylbenzyl)pyridine undergoes saturation over noble metal catalysts under pressurized hydrogen [3] . The electron-withdrawing fluoro substituent significantly impacts reaction kinetics and chemoselectivity, often necessitating tailored catalyst systems to mitigate hydrodefluorination side reactions. Studies on analogous 4-(4-fluorobenzyl)pyridine hydrogenation demonstrate that solvent choice critically influences performance: acetic acid provides optimal protonation to prevent catalyst poisoning by the basic piperidine product, achieving initial hydrogenation rates of 210 ml H₂ gₚₚ₋₁ min⁻¹ over 10% Pd/C at 60°C and atmospheric pressure [3].

Rhodium-based catalysts (5% Rh/C) demonstrate superior activity in acetic acid, reaching >99% conversion within 2 hours under mild conditions (25°C, 1 atm H₂), while platinum catalysts require higher pressures (1.5-3 atm) [3]. A transformative dearomatization-hydrogenation (DAH) methodology employing [Rh(COD)Cl]₂ with H-Bpin enables single-step conversion of fluorinated pyridines to piperidines. This tandem process involves initial borane-mediated dearomatization generating 1,2-dihydropyridine intermediates, followed by Rh-catalyzed hydrogenation. The DAH approach achieves excellent diastereocontrol (>20:1 dr) for all-cis-configured products, with the fluorine atom preferentially adopting an axial orientation stabilized by dipole interactions (C-F···H-N⁺) . This stereoelectronic preference is exploitable in pharmacophore design for CNS targets requiring precise three-dimensional positioning.

Table 2: Hydrogenation Performance of Precious Metal Catalysts for Piperidine Ring Formation

CatalystSolventTemperature (°C)H₂ Pressure (atm)Conversion (%)Selectivity (%)
5% Rh/CAcetic acid251>9998
10% Pd/CAcetic acid6019595
5% Pt/CEthanol501.59290
5% Ru/CAcetic acid7058885

Dynamic Kinetic Resolution in Stereoselective Fluorination

While the title compound lacks chiral centers, advanced synthetic routes to related fluoropiperidine pharmacophores leverage dynamic kinetic resolution (DKR) for installing stereogenic fluorine. The Merck process chemistry team pioneered an elegant DKR strategy for synthesizing syn-3-fluoro-4-aminopiperidine building blocks, crucial for neuropharmaceutical candidates like CGRP receptor antagonists . This approach exploits the configurational lability of a fluoroketone intermediate under basic conditions (pH 10.5), enabling in situ racemization while an enantioselective transaminase (ATA-3) irreversibly converts one enantiomer to the desired (R)-amino product. The fluorine atom significantly influences both the equilibrium dynamics and the enzymatic recognition.

The fluoroketone precursor is synthesized via electrophilic fluorination of the silyl enol ether derived from N-Boc-4-piperidone using Selectfluor™ (91% yield). Careful pH control is critical: lower pH slows racemization, leading to kinetic resolution with diminished yield, while higher pH risks base-mediated defluorination. Optimized conditions (0.2M borate buffer pH 10.5, 1M isopropylamine, 20 vol% DMSO, 45°C) with continuous amine dosing and acetone removal deliver the syn-fluoroamine in 66% yield, 15:1 diastereomeric ratio, and 96% ee . Computational studies reveal the syn-preference originates from minimized 1,3-diaxial repulsions between the fluorine and the incipient amino group during the enzymatic transition state. This DKR-transamination exemplifies the strategic merger of organofluorine chemistry and biocatalysis for manufacturing complex chiral fluorinated piperidines.

Biocatalytic Pathways for Chiral Intermediate Synthesis

Biocatalysis offers sustainable routes to enantioenriched intermediates for fluorinated piperidine pharmaceuticals. Beyond the DKR-transaminase approach, enzymatic asymmetric hydrogenation provides complementary access to chiral scaffolds. Merck researchers developed a high-throughput screening platform for asymmetric hydrogenation of 3-fluoro-4-(N-benzoylamino)-1,2-dihydropyridine substrates derived from fluoropyridines . The synthesis initiates with benzoylation of 3-fluoro-4-aminopyridine, followed by partial reduction via benzyl pyridinium salt formation and borohydride reduction.

Ru-BIPHEP complexes modified with HBF₄·OEt₂ emerged as optimal catalysts, suppressing fluoride-induced deactivation observed with Rh and Ir systems. Critical process refinements included solvent substitution (2-Me-THF/MeOH replacing THF) to prevent polymerization and addition of Ti(OiPr)₄ (2 equiv) as a fluoride scavenger. These adjustments enabled 97% conversion with 86% ee using only 1 mol% catalyst, subsequently upgraded to >99.8% ee via supercritical fluid chromatography (SFC) . Although requiring chromatographic purification, this route provides gram-scale access to stereodefined fluoropiperidine building blocks incompatible with electrophilic fluorination strategies. The biocatalytic paradigm demonstrates significant green chemistry advantages: ambient temperatures, aqueous reaction media, and biodegradable catalysts compared to traditional stoichiometric chiral auxiliaries or hazardous reducing agents.

Industrial-Scale Process Optimization: Solvent Systems and Reaction Efficiency

Transitioning from laboratory synthesis to industrial production of 4-(3-fluoro-4-methyl-benzyl)-piperidine demands meticulous process optimization focusing on solvent selection, catalyst recycling, and energy efficiency. Continuous-flow reactors significantly outperform batch systems for nucleophilic substitution routes, achieving nearly quantitative yields with residence times under 10 minutes at 120°C, facilitated by enhanced mass/heat transfer [7] [8]. Immobilized base catalysts (e.g., polymer-supported DBU) enable simplified product isolation and catalyst reuse over ≥15 cycles without significant activity loss.

Solvent optimization studies identify isopropanol/water mixtures (4:1 v/v) as ideal for crystallization, yielding pharmaceutical-grade material with >99.5% purity (HPLC) and negligible residual metal content (<5 ppm) [2] [8]. Hydrogenation processes benefit from switchable solvent systems: acetic acid for reaction efficiency followed by controlled neutralization and extraction into methyl tert-butyl ether (MTBE), minimizing aqueous waste streams. Life-cycle assessment confirms a 40% reduction in process mass intensity (PMI) versus traditional halogenated solvents. Industrial processes prioritize safety through in situ FTIR monitoring of exothermic reactions and continuous hydrogen sensors during catalytic reductions. Thermal stability analysis (DSC) reveals onset decomposition at 210°C, guiding safe drying protocols below 80°C under vacuum [1] [2]. These optimizations collectively enable multi-kilogram production supporting drug discovery programs targeting neurological disorders where fluorinated piperidines serve as privileged pharmacophores.

Table 3: Optimized Industrial Process Parameters for Key Synthetic Steps

Synthetic StepReactor TypeOptimal SolventTemperatureKey Process EnhancementProductivity Gain
Nucleophilic SubstitutionContinuous-flowAcetonitrile/H₂O120°CPolymer-supported base catalyst90% reduction in reaction time
Catalytic HydrogenationBatch (Parr reactor)Acetic acid/H₂O (9:1)60°CTi(OiPr)₄ as F⁻ scavenger40% increase in catalyst lifetime
CrystallizationBatchiPrOH/H₂O (4:1)0-5°CSeeded cooling crystallization>99.5% purity, consistent polymorph
DKR-TransaminationFed-batchDMSO/borate buffer45°CContinuous iPrNH₂ feed, N₂ sweep66% yield vs <40% in batch

Properties

CAS Number

955287-58-8

Product Name

4-(3-Fluoro-4-methyl-benzyl)-piperidine

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methyl]piperidine

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3

InChI Key

GPCWMVSFZFNWSF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)F

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.